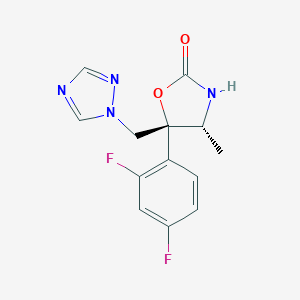
(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C13H12F2N4O2 and its molecular weight is 294.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the oxazolidinone class and incorporates a triazole moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C13H12F2N4O2
- Molecular Weight : 297.28 g/mol
- CAS Number : 169058-26-8
- SMILES Notation : C[C@H]1NC(=O)O[C@@]1(Cn2cncn2)c3ccc(F)cc3F
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Hedgehog Signaling Pathway : Similar to other triazole derivatives like itraconazole and posaconazole, this compound has been investigated for its ability to inhibit the Hedgehog (Hh) signaling pathway. This pathway is crucial in the development of several cancers including basal cell carcinoma. Studies have shown that modifications in the triazole structure can enhance Hh inhibitory activity while reducing side effects associated with traditional antifungal therapies .
- Antifungal Activity : The triazole moiety is well-known for its antifungal properties. Compounds with this structure typically inhibit fungal sterol synthesis by targeting lanosterol 14α-demethylase (CYP51), leading to the accumulation of toxic sterols within the fungal cell membrane .
- Antibacterial Properties : The oxazolidinone framework has been recognized for its antibacterial activity against Gram-positive bacteria. The mechanism involves inhibition of protein synthesis by binding to the 50S ribosomal subunit .
Biological Activity Summary
| Activity Type | Target/Pathway | Reference |
|---|---|---|
| Hedgehog Inhibition | Gli1 mRNA expression | |
| Antifungal | CYP51 inhibition | |
| Antibacterial | 50S ribosomal subunit |
Case Study 1: Hedgehog Pathway Inhibition
A study focused on the structure-activity relationship of triazole analogs demonstrated that modifications similar to those seen in this compound significantly enhanced potency against Hh-dependent tumors. The compound exhibited an IC50 value lower than that of traditional inhibitors like vismodegib .
Case Study 2: Antifungal Efficacy
Research evaluating a series of oxazolidinones indicated that compounds with similar structural motifs displayed effective antifungal activity against resistant strains of Candida species. The study highlighted how the incorporation of difluorophenyl groups enhanced bioactivity and reduced resistance mechanisms in clinical isolates .
Eigenschaften
IUPAC Name |
(4R,5R)-5-(2,4-difluorophenyl)-4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O2/c1-8-13(21-12(20)18-8,5-19-7-16-6-17-19)10-3-2-9(14)4-11(10)15/h2-4,6-8H,5H2,1H3,(H,18,20)/t8-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVPPBYFZOBSGJ-AMIZOPFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@](OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435051 |
Source


|
| Record name | FT-0666842 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169058-26-8 |
Source


|
| Record name | FT-0666842 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














